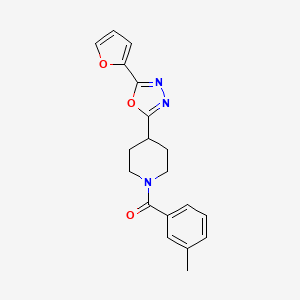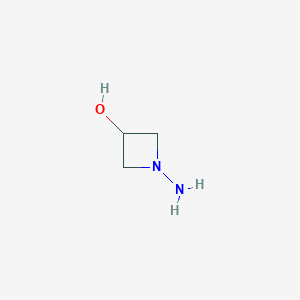![molecular formula C11H12N4O2 B2421915 2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid CAS No. 207343-51-9](/img/structure/B2421915.png)
2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Phenylethyl acetate” is the acetate ester of 2-phenylethanol . It is a natural product found in Plumeria rubra, Streptomyces, and other organisms . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .
Molecular Structure Analysis
The molecular formula of “2-Phenylethyl acetate” is C10H12O2 . The molecular weight is 164.201 Da .
Chemical Reactions Analysis
There is a study on the production of 2-phenylethyl acetate via reactive distillation .
Physical And Chemical Properties Analysis
The density of “2-Phenylethyl acetate” is 1.088 g/cm^3 . The melting point is -31.1 °C and the boiling point is 232.6 °C .
Aplicaciones Científicas De Investigación
Drug Design and Development
Given its diverse pharmacological properties, researchers have explored derivatives of this compound for drug design. Structural modifications could enhance specific activities or reduce potential side effects. It serves as a scaffold for developing novel pharmaceutical agents.
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[5-(2-phenylethyl)tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(17)8-15-10(12-13-14-15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVMBWPNCSBGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine](/img/structure/B2421834.png)
![(2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2421835.png)





![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2421845.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2421847.png)


![3-(4-chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421850.png)
![6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421855.png)